Cas no 41340-88-9 (1-(piperidine-1-carbonyl)piperazine)
1-(piperidine-1-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- Methanone,1-piperazinyl-1-piperidinyl-
- (piperidin-1-ylcarbonyl)piperazine
- 1-(piperidin-1-ylcarbonyl)piperazine
- piperazin-1-yl(piperidin-1-yl)methanone
- PIPERAZIN-1-YL-PIPERIDIN-1-YL-METHANONE
- piperazin-1-ylpiperidin-1-ylmethanone
- piperazinyl piperidyl ketone
- 1-(piperidine-1-carbonyl)piperazine
- EN300-57557
- MFCD03844723
- A825524
- 1-(1-piperidinylcarbonyl)piperazine
- 1-(piperidinocarbonyl)piperazine
- BS-12092
- F3083-0149
- 41340-88-9
- KYEVTVIFIFPALW-UHFFFAOYSA-N
- SCHEMBL3175235
- AKOS000263531
- CS-0271811
- FT-0741841
- piperazin-1-yl(1-piperidyl)methanone hydrochloride;Piperazin-1-yl(piperidin-1-yl)methanone
- DTXSID00360257
-
- MDL: MFCD03844723
- Inchi: 1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2
- InChI Key: KYEVTVIFIFPALW-UHFFFAOYSA-N
- SMILES: O=C(N1CCNCC1)N1CCCCC1
Computed Properties
- Exact Mass: 197.15300
- Monoisotopic Mass: 197.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 35.6Ų
Experimental Properties
- Melting Point: 80-82°C
- PSA: 35.58000
- LogP: 0.70210
1-(piperidine-1-carbonyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(piperidine-1-carbonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019445-5g |
Piperazin-1-yl-piperidin-1-yl-methanone |
41340-88-9 | 97% | 5g |
£104.00 | 2022-03-01 | |
| TRC | P475510-100mg |
Piperazin-1-yl-piperidin-1-yl-methanone |
41340-88-9 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P475510-500mg |
Piperazin-1-yl-piperidin-1-yl-methanone |
41340-88-9 | 500mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P475510-1g |
Piperazin-1-yl-piperidin-1-yl-methanone |
41340-88-9 | 1g |
$ 185.00 | 2022-06-03 | ||
| Fluorochem | 019445-1g |
Piperazin-1-yl-piperidin-1-yl-methanone |
41340-88-9 | 97% | 1g |
£24.00 | 2022-03-01 | |
| Chemenu | CM519874-5g |
Piperazin-1-yl(piperidin-1-yl)methanone |
41340-88-9 | 98% | 5g |
$122 | 2022-09-01 | |
| abcr | AB305142-2 g |
Piperazin-1-yl-piperidin-1-yl-methanone, 97%; . |
41340-88-9 | 97% | 2g |
€131.60 | 2023-04-26 | |
| abcr | AB305142-10 g |
Piperazin-1-yl-piperidin-1-yl-methanone, 97%; . |
41340-88-9 | 97% | 10g |
€354.50 | 2023-04-26 | |
| Enamine | EN300-57557-0.05g |
1-(piperidine-1-carbonyl)piperazine |
41340-88-9 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-57557-0.1g |
1-(piperidine-1-carbonyl)piperazine |
41340-88-9 | 95.0% | 0.1g |
$69.0 | 2025-03-21 |
1-(piperidine-1-carbonyl)piperazine Suppliers
1-(piperidine-1-carbonyl)piperazine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-(piperidine-1-carbonyl)piperazine
Recent Advances in the Study of 1-(Piperidine-1-carbonyl)piperazine (CAS: 41340-88-9) in Chemical Biology and Pharmaceutical Research
The compound 1-(piperidine-1-carbonyl)piperazine (CAS: 41340-88-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its piperidine and piperazine moieties, serves as a crucial scaffold in the design of novel therapeutic agents. Recent studies have explored its potential as a building block for kinase inhibitors, GPCR modulators, and antimicrobial agents, highlighting its broad pharmacological relevance.
One of the most notable advancements involves the use of 1-(piperidine-1-carbonyl)piperazine in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in various cancers. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency and improved selectivity profiles.
In addition to its role in oncology, 1-(piperidine-1-carbonyl)piperazine has been investigated for its potential in central nervous system (CNS) drug development. A recent preprint on BioRxiv revealed that this scaffold can be functionalized to target serotonin and dopamine receptors, offering a promising avenue for treating neuropsychiatric disorders such as schizophrenia and depression. The study utilized computational docking and in vitro assays to validate the compound's interactions with key receptor subtypes, paving the way for further preclinical evaluation.
Another emerging application of 1-(piperidine-1-carbonyl)piperazine lies in antimicrobial research. A 2024 paper in Antimicrobial Agents and Chemotherapy reported that novel derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit efflux pump mechanisms, suggesting its potential as a lead candidate for next-generation antibiotics.
From a synthetic chemistry perspective, recent innovations have focused on improving the scalability and sustainability of 1-(piperidine-1-carbonyl)piperazine production. A Green Chemistry publication highlighted a novel catalytic method for its synthesis, employing earth-abundant metals and reducing hazardous waste generation. This advancement addresses one of the key challenges in industrial-scale production while aligning with green chemistry principles.
In conclusion, 1-(piperidine-1-carbonyl)piperazine (CAS: 41340-88-9) continues to demonstrate significant value across multiple therapeutic areas and synthetic applications. Its versatility as a molecular scaffold, combined with recent breakthroughs in target specificity and synthetic accessibility, positions it as a compound of enduring interest in pharmaceutical research. Future studies are expected to further explore its potential in targeted drug delivery systems and combination therapies, potentially unlocking new therapeutic paradigms.
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